molecular formula C15H21NO5 B2540169 Benzyl (tert-butoxycarbonyl)serinate CAS No. 141527-78-8; 145612-59-5; 59524-02-6

Benzyl (tert-butoxycarbonyl)serinate

Cat. No.: B2540169
CAS No.: 141527-78-8; 145612-59-5; 59524-02-6
M. Wt: 295.335
InChI Key: BQADRZHPZVQGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (tert-butoxycarbonyl)serinate is a serine derivative featuring dual protecting groups: the tert-butoxycarbonyl (Boc) group on the amino moiety and the benzyl ester on the carboxyl group. This compound is widely employed in peptide synthesis to prevent undesired side reactions during coupling or deprotection steps. The Boc group is acid-labile, enabling selective removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA), while the benzyl ester is cleaved via catalytic hydrogenation (e.g., Pd/C) .

Properties

CAS No.

141527-78-8; 145612-59-5; 59524-02-6

Molecular Formula

C15H21NO5

Molecular Weight

295.335

IUPAC Name

benzyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)

InChI Key

BQADRZHPZVQGCW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (tert-butoxycarbonyl)serinate typically involves the protection of the amino group of serine with a tert-butoxycarbonyl group and the hydroxyl group with a benzyl group. This can be achieved using di-tert-butyl dicarbonate and benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. This method allows for more efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl (tert-butoxycarbonyl)serinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected serine, oxidized derivatives, and substituted serine compounds .

Scientific Research Applications

Benzyl (tert-butoxycarbonyl)serinate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Benzyl (tert-butoxycarbonyl)serinate involves its role as a protected amino acid derivative. The protective groups (benzyl and tert-butoxycarbonyl) help in controlling the reactivity of the amino and hydroxyl groups during chemical reactions. This allows for selective reactions to occur, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl (tert-butoxycarbonyl)serinate belongs to a class of Boc-protected amino acid benzyl esters. Below is a comparative analysis with structurally similar compounds, based on synthetic methodologies and reactivity from the evidence:

Key Observations:

Coupling Efficiency : DEPBT/DIEA consistently achieves high yields (85–92%) for Boc-protected leucine and phenylalanine benzyl esters . Serine derivatives are expected to exhibit comparable efficiency, though steric or electronic effects from serine’s hydroxyl group may slightly alter reactivity.

Deprotection Stability : The Boc group’s acid lability and benzyl ester’s hydrogenation sensitivity are uniform across analogs, ensuring orthogonal deprotection strategies .

Side-Chain Influence : Hydrophobic residues (e.g., leucine, phenylalanine) enhance solubility in organic solvents like THF, whereas serine’s polar hydroxyl group may necessitate modified solvent systems.

Research Findings and Discussion

Serine-Specific Considerations

  • Side-Chain Protection : Additional protection (e.g., trityl or tert-butyl) may be required to prevent oxidation or unintended side reactions during coupling.
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) might improve solubility compared to THF, which is optimal for hydrophobic analogs like leucine .

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